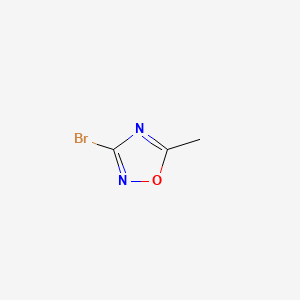

3-Bromo-5-metil-1,2,4-oxadiazol

Descripción general

Descripción

3-Bromo-5-methyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

3-Bromo-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

1,2,4-oxadiazoles, a class of compounds to which 3-bromo-5-methyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It’s worth noting that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that 3-Bromo-5-methyl-1,2,4-oxadiazole might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction.

Result of Action

Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might inhibit or destroy infectious agents at the molecular and cellular levels.

Action Environment

It’s worth noting that the compound is stored under an inert atmosphere and in a freezer under -20°c , suggesting that certain environmental conditions are necessary for its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2,4-oxadiazole typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives, followed by cyclization. Common reagents used in these reactions include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . The reaction conditions often require heating and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-methyl-1,2,4-oxadiazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-ethyl-1,2,4-oxadiazole: Similar structure but with an ethyl group instead of a methyl group.

3-Chloro-5-methyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-5-methyl-1,2,4-oxadiazole is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs .

Actividad Biológica

3-Bromo-5-methyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

3-Bromo-5-methyl-1,2,4-oxadiazole has the molecular formula and features a heterocyclic structure that is characteristic of oxadiazoles. The presence of bromine and methyl groups contributes to its reactivity and biological profile.

The biological activity of 3-Bromo-5-methyl-1,2,4-oxadiazole primarily involves:

- Target Interactions : The compound interacts with various biological targets including enzymes and receptors. Notably, it has shown inhibitory effects on key enzymes involved in cellular processes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and repair.

- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular responses.

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Research indicates that 3-Bromo-5-methyl-1,2,4-oxadiazole demonstrates significant anticancer properties. It has been tested against various cancer cell lines with notable efficacy. For instance, in studies involving different concentrations (10^-5 M), it showed substantial growth inhibition across multiple cancer types .

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.67 | 95.70 |

| HCT-116 (Colon Cancer) | 0.80 | 96.86 |

| SNB-75 (CNS Cancer) | 0.87 | 94.50 |

This table summarizes the IC50 values and growth inhibition percentages observed in various cancer cell lines.

Case Studies

- Antibacterial Activity : In vitro studies have shown that derivatives of 3-Bromo-5-methyl-1,2,4-oxadiazole possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis contributes to its effectiveness .

- Antiviral Properties : Investigations into the antiviral potential of oxadiazole derivatives have revealed that they can inhibit viral replication in certain models. For example, compounds similar to 3-Bromo-5-methyl-1,2,4-oxadiazole have been shown to exhibit activity against the influenza virus by interfering with viral RNA synthesis .

Pharmacokinetics

Pharmacokinetic studies indicate that 3-Bromo-5-methyl-1,2,4-oxadiazole has favorable metabolic stability and bioavailability. The compound maintains a relatively long half-life (T1/2) in vivo, which supports its potential as a therapeutic agent .

Propiedades

IUPAC Name |

3-bromo-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAIGPZGPQPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679760 | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228427-07-3 | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.